molecular formula C10H19N3O2 B13367801 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N'-hydroxyacetimidamide

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13367801
M. Wt: 213.28 g/mol
InChI Key: JOEBNOYFDDOQLR-UHFFFAOYSA-N
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Description

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a tetrahydro-2H-pyran ring, and a hydroxyacetimidamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the tetrahydro-2H-pyran ring through a cyclization reaction, followed by the introduction of the cyclopropyl group via a cyclopropanation reaction. The final step involves the formation of the hydroxyacetimidamide moiety through a condensation reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: It could be investigated for its therapeutic potential in treating diseases or as a drug candidate.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
  • 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)propanoic acid

Uniqueness

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-[cyclopropyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H19N3O2/c11-10(12-14)7-13(8-1-2-8)9-3-5-15-6-4-9/h8-9,14H,1-7H2,(H2,11,12)

InChI Key

JOEBNOYFDDOQLR-UHFFFAOYSA-N

Isomeric SMILES

C1CC1N(C/C(=N/O)/N)C2CCOCC2

Canonical SMILES

C1CC1N(CC(=NO)N)C2CCOCC2

Origin of Product

United States

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